molecular formula C21H21N3O3S2 B2775755 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 313528-72-2

4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No. B2775755
CAS RN: 313528-72-2
M. Wt: 427.54
InChI Key: VOCCMZYQXUNBHU-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as PTK 787, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of tumor cells by targeting the vascular endothelial growth factor receptor (VEGFR) signaling pathway, which is essential for angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Heterocyclic compounds including derivatives of 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide have demonstrated antibacterial and antifungal activities. These studies highlight their potential as antimicrobial agents (Patel & Patel, 2015).

Antitumor and Antimicrobial Studies

  • Zinc(II) complexes of pyridine thiazole derivatives, closely related to 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, have been found to possess significant antimicrobial and antitumor properties. This suggests potential applications in the development of novel bioactive materials with unique properties (Xun-Zhong et al., 2020).

Inhibitors for Mycobacterium tuberculosis

  • Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing inhibitory activity against Mycobacterium tuberculosis. This indicates potential use in treating tuberculosis (Jeankumar et al., 2013).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

  • Some substituted benzamides, structurally related to the compound , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2, which is significant in cancer treatment (Borzilleri et al., 2006).

Anticancer Activity

  • Co(II) complexes of derivatives have been synthesized and studied for their fluorescence properties and anticancer activity, particularly in the context of human breast cancer cells (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-15-4-6-16(7-5-15)19-14-28-21(22-19)23-20(25)17-8-10-18(11-9-17)29(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCCMZYQXUNBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

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